Cas no 2176362-38-0 (2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-)

2176362-38-0 structure
Nom du produit:2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-
- NTV
- Z1545312521
- (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide
- CHEMBL4998099
- 2176362-38-0
- EN300-6564203
- AKOS034797421
-
- Piscine à noyau: 1S/C12H14ClNO2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1
- La clé Inchi: BKWNJEPRFSSIFE-NSHDSACASA-N
- Sourire: O1CCC[C@H]1C(NC1=CC=CC(Cl)=C1C)=O
Propriétés calculées
- Qualité précise: 239.0713064g/mol
- Masse isotopique unique: 239.0713064g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 259
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Dense: 1.284±0.06 g/cm3(Predicted)
- Point d'ébullition: 407.6±45.0 °C(Predicted)
- Le PKA: 12.99±0.70(Predicted)
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6564203-2.5g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-13 | |
Enamine | EN300-6564203-0.25g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.25g |
$607.0 | 2025-03-13 | |
Enamine | EN300-6564203-5.0g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-13 | |
1PlusChem | 1P028CAF-500mg |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 500mg |
$1248.00 | 2023-12-18 | |
Aaron | AR028CIR-2.5g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
1PlusChem | 1P028CAF-10g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 10g |
$6592.00 | 2023-12-18 | |
Aaron | AR028CIR-1g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 1g |
$1715.00 | 2025-02-16 | |
Enamine | EN300-6564203-1.0g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-13 | |
Enamine | EN300-6564203-0.05g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.05g |
$285.0 | 2025-03-13 | |
Enamine | EN300-6564203-0.1g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.1g |
$426.0 | 2025-03-13 |
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- Littérature connexe
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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4. Back matter
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5. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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